

# Analytical techniques for characterizing 3,5-Dibromo-4-methylphenol

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## Compound of Interest

Compound Name: 3,5-Dibromo-4-methylphenol

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An Application Guide to the Comprehensive Characterization of 3,5-Dibromo-4-methylphenol

## Authored by a Senior Application Scientist

### Abstract

This technical guide provides a detailed framework for the analytical characterization of **3,5-Dibromo-4-methylphenol** (also known as 3,5-Dibromo-p-cresol), a key intermediate in various synthetic applications. The protocols and insights herein are curated for researchers, quality control analysts, and drug development professionals who require unambiguous structural confirmation and purity assessment. We will explore a multi-technique approach, integrating spectroscopic and chromatographic methods to build a self-validating analytical workflow. Each section explains the rationale behind the chosen technique, provides detailed step-by-step protocols, and presents expected data, ensuring scientific rigor and trustworthiness.

## Introduction and Physicochemical Profile

**3,5-Dibromo-4-methylphenol** is a halogenated aromatic compound whose utility spans from being a building block in organic synthesis to a potential scaffold in medicinal chemistry. The presence of two bromine atoms significantly influences its reactivity, lipophilicity, and spectroscopic properties. Accurate and comprehensive characterization is paramount to ensure the identity, purity, and consistency of the material, which are critical prerequisites for its application in research and development.

Before delving into advanced analytical protocols, establishing a baseline of its fundamental properties is essential.

Property	Value	Source
IUPAC Name	3,5-dibromo-4-methylphenol	<a href="#">[1]</a>
Synonyms	3,5-Dibromo-p-cresol	<a href="#">[1]</a>
CAS Number	13979-81-2	<a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> Br <sub>2</sub> O	<a href="#">[2]</a>
Molecular Weight	265.93 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Off-white to light brown crystalline powder	
GHS Hazards	Skin Irritant (H315), Eye Irritant (H319), May cause respiratory irritation (H335)	<a href="#">[1]</a> <a href="#">[3]</a>

## Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are foundational for confirming the molecular structure of **3,5-Dibromo-4-methylphenol**. They provide direct evidence of functional groups, the carbon-hydrogen framework, and the overall molecular connectivity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules in solution. Both <sup>1</sup>H and <sup>13</sup>C NMR are essential for a complete assignment.

**Expertise & Causality:** The symmetry of **3,5-Dibromo-4-methylphenol** is a key feature that simplifies its NMR spectra. The two bromine atoms are positioned symmetrically with respect to the methyl and hydroxyl groups. This results in chemically equivalent aromatic protons and carbons, leading to fewer signals than would be expected for an unsymmetrical isomer, thus providing a distinct spectral fingerprint.

Protocol:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Analysis

- Sample Preparation: Accurately weigh 5-10 mg of the **3,5-Dibromo-4-methylphenol** sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ , or  $\text{DMSO-d}_6$ ). The choice of solvent is critical;  $\text{CDCl}_3$  is common, but  $\text{DMSO-d}_6$  is preferable if the phenolic proton signal is of particular interest as it reduces the rate of proton exchange.
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire data over a spectral width of 0-12 ppm.
  - Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire data using a proton-decoupled pulse sequence over a spectral width of 0-200 ppm.
  - A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of  $^{13}\text{C}$ .

## Expected Data &amp; Interpretation

$^1\text{H}$ NMR	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
Aromatic	~7.3	Singlet (s)	2H	H-2, H-6
Phenolic	5.0 - 6.0 (variable)	Broad Singlet (br s)	1H	-OH
Methyl	~2.3	Singlet (s)	3H	$-\text{CH}_3$

<sup>13</sup> C NMR	Expected Chemical Shift ( $\delta$ , ppm)	Assignment
Aromatic	~150	C-4 (bearing -OH)
Aromatic	~132	C-2, C-6
Aromatic	~130	C-1 (bearing -CH <sub>3</sub> )
Aromatic	~110	C-3, C-5 (bearing -Br)
Methyl	~20	-CH <sub>3</sub>

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[4\]](#)

**Expertise & Causality:** The key functional groups of **3,5-Dibromo-4-methylphenol**—the phenolic -OH, aromatic C-H, aromatic C=C, and the C-Br bonds—each absorb IR radiation at characteristic frequencies. The broadness of the O-H stretch is indicative of hydrogen bonding, a typical feature for phenols in the solid state.

**Protocol:** Attenuated Total Reflectance (ATR)-FTIR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and collecting a background spectrum.
- Sample Application: Place a small amount of the solid **3,5-Dibromo-4-methylphenol** sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm<sup>-1</sup>.
- Data Processing: The resulting spectrum should be baseline-corrected and labeled.

**Expected Data & Interpretation**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3500 - 3200 (Broad)	O-H Stretch	Phenolic Hydroxyl
3100 - 3000	C-H Stretch	Aromatic
~2920	C-H Stretch	Methyl
1600 - 1450	C=C Stretch	Aromatic Ring
~1200	C-O Stretch	Phenolic
700 - 500	C-Br Stretch	Aryl Bromide

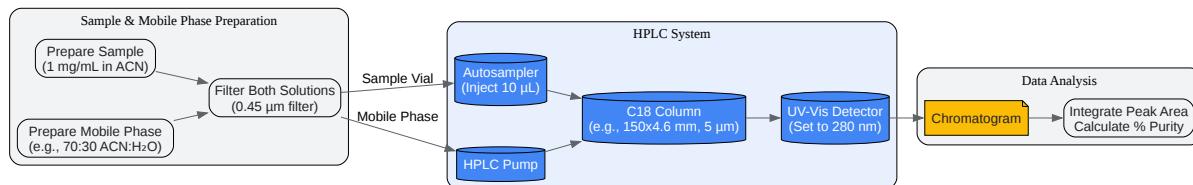
## Chromatographic Techniques for Purity and Separation

Chromatography is indispensable for assessing the purity of **3,5-Dibromo-4-methylphenol** and separating it from potential impurities, starting materials, or side-products.

### High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is ideal for this molecule.

Expertise & Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. **3,5-Dibromo-4-methylphenol**, with its aromatic ring and bromine atoms, is relatively nonpolar and will be well-retained on a C18 column. A mobile phase of acetonitrile and water provides the necessary polarity gradient to elute the compound with a sharp, symmetrical peak, allowing for accurate quantification of purity.[\[5\]](#)[\[6\]](#)



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Caption: HPLC workflow for purity analysis.

Protocol: Reverse-Phase HPLC-UV

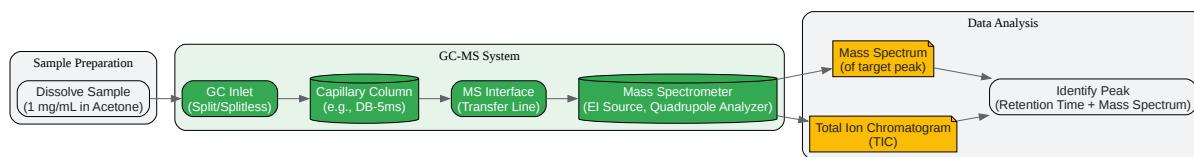
- Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile (ACN) and Water (H<sub>2</sub>O), for example, in a 70:30 (v/v) ratio. For improved peak shape, 0.1% formic acid can be added to both solvents.<sup>[5]</sup> Filter and degas the mobile phase.
- Standard/Sample Preparation: Prepare a stock solution of **3,5-Dibromo-4-methylphenol** at 1 mg/mL in acetonitrile. Prepare working standards and samples by diluting this stock solution.
- HPLC System Parameters:
  - Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μm particle size).
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 10 μL.
  - Column Temperature: 30 °C.
  - Detector: UV-Vis detector set at 280 nm.<sup>[7]</sup>

- Analysis: Inject the sample and run the analysis for a sufficient time (e.g., 10-15 minutes) to allow for the elution of all potential impurities.
- Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capability of gas chromatography with the detection power of mass spectrometry. It is ideal for analyzing volatile and thermally stable compounds.

**Expertise & Causality:** Due to its phenolic nature, **3,5-Dibromo-4-methylphenol** is sufficiently volatile for GC analysis. Coupling GC with a Mass Spectrometer provides two orthogonal pieces of information: the retention time (a characteristic of the compound under specific GC conditions) and the mass spectrum (a molecular fingerprint). This dual confirmation provides exceptionally high confidence in peak identification.[\[8\]](#)



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Caption: GC-MS workflow for identification.

Protocol: GC-MS Analysis

- Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile solvent such as acetone or ethyl acetate.

- GC-MS System Parameters:

- GC Column: A nonpolar capillary column, such as a 5% phenylmethylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu$ m).[8]
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Inlet: Splitless injection at 250 °C.
  - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
  - MS Interface: Transfer line temperature of 280 °C.
  - MS Parameters: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.
- Data Analysis: Identify the peak corresponding to **3,5-Dibromo-4-methylphenol** in the total ion chromatogram (TIC). Confirm its identity by comparing the acquired mass spectrum with a reference library or by interpreting the fragmentation pattern.

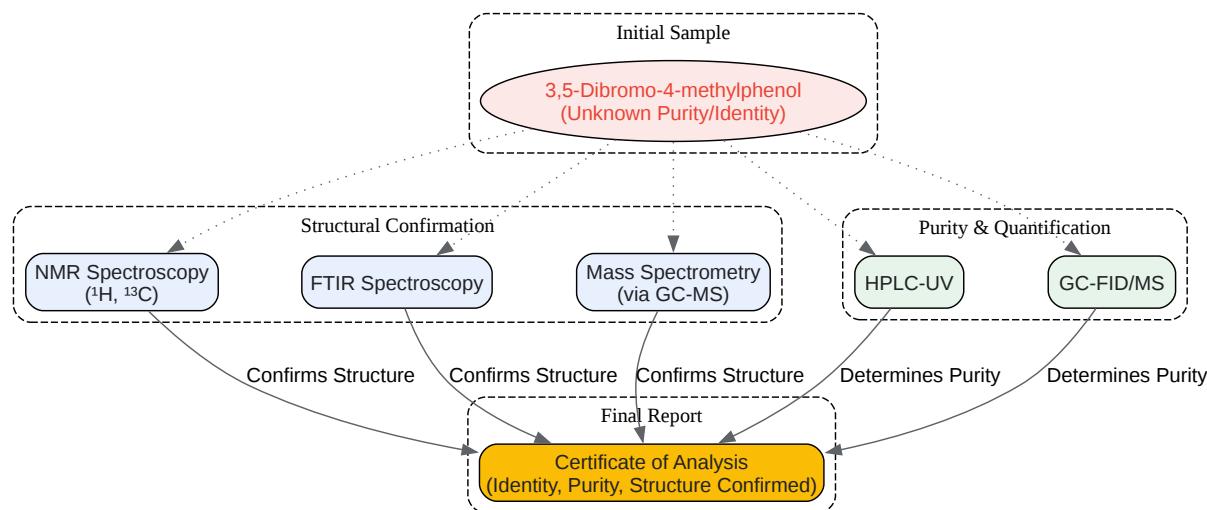
### Expected Mass Spectrometry Data

The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion, caused by the two bromine atoms (<sup>50%</sup>  $^{79}\text{Br}$ , <sup>50%</sup>  $^{81}\text{Br}$ ).

m/z (Mass-to-Charge Ratio)	Interpretation	Expected Relative Intensity	Source
266	$[\text{M}]^{+\bullet}$ (with 2 x $^{79}\text{Br}$ )	~50%	[1]
268	$[\text{M}+2]^{+\bullet}$ (with $^{79}\text{Br}$ , $^{81}\text{Br}$ )	100% (Base Peak)	[1]
270	$[\text{M}+4]^{+\bullet}$ (with 2 x $^{81}\text{Br}$ )	~50%	
187/189	$[\text{M}-\text{Br}]^{+}$	Isotopic pattern	
185	$[\text{M}-\text{HBr}]^{+}$	Significant fragment	[1]

## Integrated Analytical Strategy

No single technique provides a complete picture. A robust characterization of **3,5-Dibromo-4-methylphenol** relies on the synergistic use of multiple analytical methods.



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Caption: Integrated workflow for comprehensive characterization.

This integrated approach ensures a self-validating system. NMR and IR confirm the structure, MS confirms the molecular weight and key fragments, and HPLC/GC provides an accurate measure of purity. Together, they provide the highest level of confidence required for scientific research and drug development.

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